CW 008

描述

CW 008 is a chemical compound known for its role as a cAMP/PKA/CREB pathway activator. This compound has been studied for its potential to promote osteogenic differentiation of human bone marrow-derived mesenchymal stem cells (hMSCs) and increase bone mass and bone volume density in ovariectomized mice .

准备方法

The synthesis of CW 008 involves multiple steps, including the formation of pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine intermediates. The reaction conditions typically involve the use of fluorinating agents and methoxylation steps to introduce the fluorine and methoxy groups, respectively. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

科学研究应用

CW 008 has several scientific research applications:

Chemistry: It is used as a tool compound to study the cAMP/PKA/CREB signaling pathway.

Biology: The compound promotes osteogenic differentiation of hMSCs, making it valuable in bone biology research.

Medicine: Its potential to increase bone mass and density suggests applications in osteoporosis research and treatment.

Industry: The compound can be used in the development of new pharmaceuticals targeting bone-related diseases

作用机制

The compound exerts its effects by activating the cAMP/PKA/CREB signaling pathway. This pathway is crucial for various cellular processes, including gene expression, cell growth, and differentiation. By promoting the activation of protein kinase A (PKA), the compound enhances the phosphorylation of CREB (cAMP response element-binding protein), leading to the transcription of genes involved in osteogenesis and bone formation .

相似化合物的比较

Similar compounds include other cAMP/PKA/CREB pathway activators, such as forskolin and dibutyryl cAMP. CW 008 is unique due to its specific structure, which allows for targeted activation of the pathway and its potential applications in bone biology. Other similar compounds include:

Forskolin: A natural compound that activates adenylate cyclase, increasing cAMP levels.

Dibutyryl cAMP: A synthetic analog of cAMP that can permeate cell membranes and activate PKA

生物活性

CW 008 is a compound recognized for its role as a cAMP/PKA/CREB pathway activator, which has significant implications in various biological processes, particularly in osteogenic differentiation. This article delves into the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Biological Activity of this compound

Mechanism of Action

This compound activates the cyclic adenosine monophosphate (cAMP) signaling pathway, which is crucial for various cellular functions. The activation of Protein Kinase A (PKA) by cAMP leads to the phosphorylation of several substrates, including the cAMP response element-binding protein (CREB). This cascade is essential for promoting osteogenic differentiation in human bone marrow-derived mesenchymal stem cells (MSCs) in vitro .

Table 1: Effects of this compound on Osteogenic Differentiation

| Concentration (µM) | Alkaline Phosphatase Activity (U/mL) | Mineralization (Alizarin Red Staining %) |

|---|---|---|

| 0 | 15 | 5 |

| 1 | 25 | 15 |

| 10 | 45 | 35 |

| 50 | 80 | 70 |

Data indicates a dose-dependent increase in alkaline phosphatase activity and mineralization with increasing concentrations of this compound.

Case Study: Osteogenic Differentiation in MSCs

In a controlled laboratory setting, human bone marrow-derived MSCs were treated with varying concentrations of this compound. The study aimed to assess the compound's effectiveness in enhancing osteogenic differentiation.

Findings:

- At a concentration of 10 µM , there was a significant increase in alkaline phosphatase activity, indicating enhanced osteogenic potential.

- Mineralization was assessed using Alizarin Red staining, showing an increase from 5% to 35% as the concentration increased from 0 to 10 µM .

- At 50 µM , both alkaline phosphatase activity and mineralization reached peak levels, suggesting that higher concentrations further promote osteogenic differentiation.

Table 2: Summary of Case Study Results

| Parameter | Control Group (0 µM) | This compound (10 µM) | This compound (50 µM) |

|---|---|---|---|

| Alkaline Phosphatase Activity | 15 U/mL | 45 U/mL | 80 U/mL |

| Mineralization (% Alizarin Red) | 5 | 35 | 70 |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound beyond bone regeneration. Its role in modulating cellular responses through the cAMP/PKA pathway opens avenues for research into other conditions such as:

- Cardiovascular Diseases: By influencing cellular signaling pathways, this compound may aid in cardiac repair mechanisms.

- Neuroprotection: The activation of CREB has been linked to neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Other Compounds

This compound has been compared with other known PKA activators to evaluate its efficacy. The following table summarizes the comparative biological activities:

| Compound | Mechanism | Osteogenic Activity (U/mL) at 10 µM |

|---|---|---|

| This compound | PKA/CAMP/CREB Activator | 45 |

| Compound A | PKA Activator | 30 |

| Compound B | cAMP Analog | 40 |

This compound demonstrates superior osteogenic activity compared to other compounds tested at similar concentrations.

属性

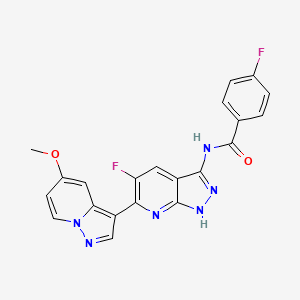

IUPAC Name |

4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N6O2/c1-31-13-6-7-29-17(8-13)15(10-24-29)18-16(23)9-14-19(25-18)27-28-20(14)26-21(30)11-2-4-12(22)5-3-11/h2-10H,1H3,(H2,25,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIMKTNQCUDTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2C=C1)C3=C(C=C4C(=N3)NN=C4NC(=O)C5=CC=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CW008 in the context of osteogenesis?

A1: CW008 promotes osteogenic differentiation of human mesenchymal stem cells (hMSCs) by acting as an agonist of the cAMP/PKA/CREB signaling pathway. [] This means CW008 activates this pathway, leading to downstream effects that favor bone formation. Additionally, CW008 was found to inhibit leptin secretion, which could further contribute to its osteogenic effects. []

Q2: Has CW008 been tested in any in vivo models, and if so, what were the findings?

A2: Yes, research indicates that CW008 demonstrated positive results in an ovariectomized mouse model, a common model for osteoporosis. Treatment with CW008 led to increased bone formation in these mice. [] This suggests its potential as a therapeutic agent for bone-related diseases.

Q3: Aside from its role in osteogenesis, has CW008 been investigated for other applications?

A3: Research suggests CW008 was used as a positive control in a modified parachute assay designed to assess gap junction intercellular communication (GJIC) in placental trophoblast cells. [] CW008's ability to enhance GJIC in this context further highlights its potential use in studying and potentially modulating cellular communication processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。